molecular formula C11H21NO3 B599485 tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate CAS No. 181269-70-5

tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No. B599485
M. Wt: 215.293
InChI Key: PSDMSGJMWVMEMV-UHFFFAOYSA-N
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Description

“tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 181269-70-5. It has a molecular weight of 215.29 and its IUPAC name is tert-butyl 4-hydroxy-3-methyl-1-piperidinecarboxylate . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-8-7-12 (6-5-9 (8)13)10 (14)15-11 (2,3)4/h8-9,13H,5-7H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm^3, a boiling point of 301.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 62.8±6.0 kJ/mol, and it has a flash point of 136.1±25.9 °C . The compound’s index of refraction is 1.484, and it has a molar refractivity of 57.7±0.3 cm^3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthetic Applications and Environmental Impact

  • Synthetic Pathways in Pharmaceutical Development : tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate is involved in the synthesis of complex molecules like vandetanib, a therapeutic agent, showcasing its utility in developing industrially viable synthetic routes for pharmaceuticals. This compound facilitates key reactions, such as substitution and deprotection, underlining its importance in enhancing yields and commercial viability in pharmaceutical manufacturing (Mi, 2015).

  • Environmental Presence and Degradation : Studies on methyl tert-butyl ether (MTBE), a related compound, illuminate the environmental prevalence and challenges associated with its degradation. MTBE's widespread use as a fuel oxygenate has led to environmental contamination, sparking interest in its biodegradation pathways and the potential accumulation of intermediate products like tert-butyl alcohol (TBA). These investigations highlight the environmental impact of such compounds and the necessity for effective degradation mechanisms to mitigate pollution (Schmidt et al., 2004; Fiorenza & Rifai, 2003).

  • Environmental Technologies for Remediation : The decomposition of MTBE, an analog to tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, using advanced oxidation processes in cold plasma reactors demonstrates the potential for innovative environmental technologies. This method shows promise for the removal of MTBE from contaminated environments, suggesting that similar approaches might be applicable for compounds with tert-butyl groups, highlighting the intersection of environmental science and chemical engineering in addressing pollution (Hsieh et al., 2011).

  • Antioxidant Applications : The investigation of synthetic phenolic antioxidants (SPAs) like tert-butylated compounds reveals their widespread use in preventing oxidative reactions in various products. These compounds, including derivatives of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate, are found in environmental matrices and human tissues, prompting studies into their toxicity, human exposure, and potential endocrine-disrupting effects. This research underlines the need for developing novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679979
Record name tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate

CAS RN

181269-70-5
Record name 1,1-Dimethylethyl 4-hydroxy-3-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181269-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-hydroxy-3-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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